Lipophilicity Shift vs. 2-(4-Chlorophenoxy) Analog Enables Distinct Pharmacokinetic Profile
The target compound (C17H14ClN3O2, MW 327.77) possesses a direct 4-chlorophenyl-acetamide linkage, whereas the closest commercial analog 2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS 920421-84-7, C13H15N3O3, MW 261.28) inserts an ether oxygen . This structural variation results in a calculated XLogP3 of approximately 2.8 for the target compound versus approximately 1.4 for the chlorophenoxy analog, a +1.4 log unit difference that significantly reduces aqueous solubility and increases membrane permeability potential [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (CAS 920421-84-7): XLogP3 ≈ 1.4 |
| Quantified Difference | Δ XLogP3 = +1.4 |
| Conditions | Computed via XLogP3 algorithm on neutral species |
Why This Matters
A 1.4 log unit increase in lipophilicity can translate to a >10-fold difference in membrane permeability, making the target compound a more suitable candidate for assays requiring passive cellular uptake.
- [1] XLogP3 values computed from canonical SMILES using PubChem's structure-based property prediction. View Source
